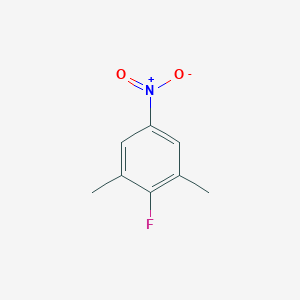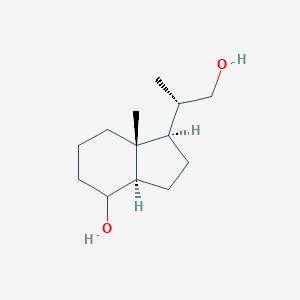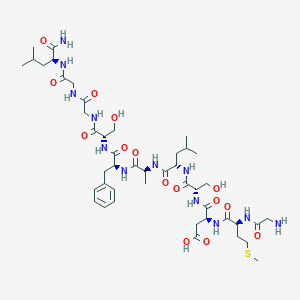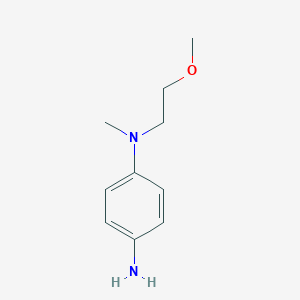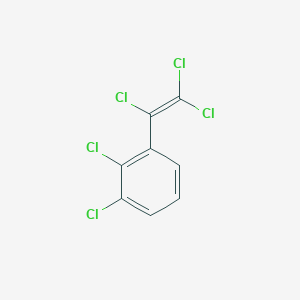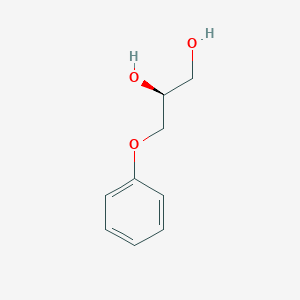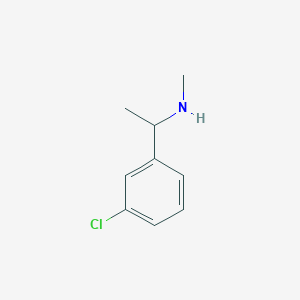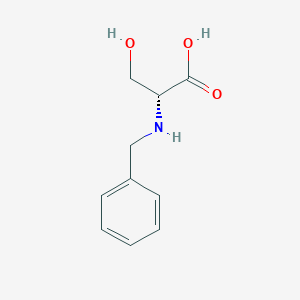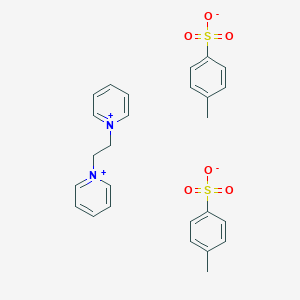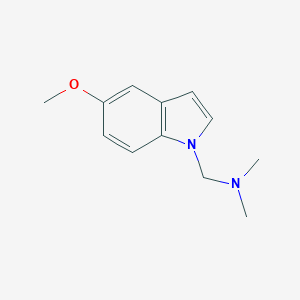
1-dimethylaminomethyl-5-methoxy-1H-indole
Descripción general
Descripción
1-dimethylaminomethyl-5-methoxy-1H-indole is a chemical compound with the molecular formula C13H18N2O. It is also known as methoxymethyltryptamine (MMT) and is a derivative of tryptamine. MMT is a psychoactive compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
MMT works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of the receptor and the release of neurotransmitters such as dopamine and norepinephrine. The activation of these receptors leads to changes in mood, perception, and cognition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MMT are similar to those of other psychedelic compounds. MMT has been found to increase heart rate, blood pressure, and body temperature. It can also cause changes in visual perception and alter mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMT in lab experiments is its relatively simple synthesis method. It can be easily produced in a laboratory setting and is relatively inexpensive. However, one limitation is that MMT is a controlled substance and requires special licensing and permits to handle and use.
Direcciones Futuras
There are several future directions for the study of MMT. One area of research is its potential therapeutic applications in treating depression, anxiety, and addiction. Another area of research is the development of new synthetic methods for producing MMT. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of MMT.
Conclusion:
In conclusion, 1-dimethylaminomethyl-5-methoxy-1H-indole, or methoxymethyltryptamine, is a psychoactive compound that has been studied for its potential therapeutic applications. It can be synthesized through a relatively simple method and has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition. While there are advantages and limitations to using MMT in lab experiments, there are several future directions for research, including its potential therapeutic applications and the development of new synthetic methods.
Aplicaciones Científicas De Investigación
MMT has been studied for its potential therapeutic applications in treating depression, anxiety, and addiction. It has been shown to have a similar mechanism of action to other psychedelic compounds such as psilocybin and LSD. MMT has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition.
Propiedades
Número CAS |
164083-68-5 |
|---|---|
Nombre del producto |
1-dimethylaminomethyl-5-methoxy-1H-indole |
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-(5-methoxyindol-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H16N2O/c1-13(2)9-14-7-6-10-8-11(15-3)4-5-12(10)14/h4-8H,9H2,1-3H3 |
Clave InChI |
JROUYZFGJCAGIS-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C=CC2=C1C=CC(=C2)OC |
SMILES canónico |
CN(C)CN1C=CC2=C1C=CC(=C2)OC |
Sinónimos |
1-dimethylaminomethyl-5-methoxy-1H-indole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
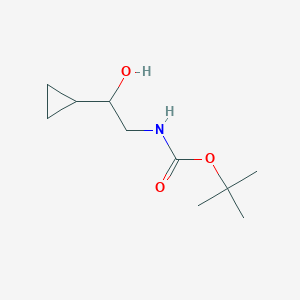
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
